molecular formula C21H24N2O4 B12684854 Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate CAS No. 94135-71-4

Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate

Cat. No.: B12684854
CAS No.: 94135-71-4
M. Wt: 368.4 g/mol
InChI Key: WMNMKMOXKDFVCM-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate (CAS 94135-71-4) is a synthetic N-formyl dipeptide ester with applications in chemical and biochemical research. This compound features a molecular formula of C21H24N2O4 and a molecular weight of 368.427 g/mol . Its structure, which incorporates two L-phenylalanine residues, makes it a candidate for studying peptide mimicry and protein-protein interactions. In research settings, this dipeptide derivative is primarily utilized as a building block in organic synthesis and materials science. For instance, formyl-dipeptide structures similar to this compound serve as key intermediates in the synthesis of advanced polymers, such as poly(isocyanopeptide) (PIC)-based cryogels, which are explored for biomedical applications like tissue engineering . Furthermore, the N-formyl moiety is a key recognition element in immunology and microbiology research. N-formyl peptides, such as the well-known N-Formylmethionine-leucyl-phenylalanine (fMLF), are potent chemoattractants for leukocytes and activate specific G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs) . Studying synthetic N-formyl peptides like this one can provide insights into innate immune responses and inflammatory pathways . The compound can be analyzed using reverse-phase (RP) HPLC methods, for example on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

94135-71-4

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C21H24N2O4/c1-2-27-21(26)19(14-17-11-7-4-8-12-17)23-20(25)18(22-15-24)13-16-9-5-3-6-10-16/h3-12,15,18-19H,2,13-14H2,1H3,(H,22,24)(H,23,25)/t18-,19-/m0/s1

InChI Key

WMNMKMOXKDFVCM-OALUTQOASA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC=O

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC=O

Origin of Product

United States

Preparation Methods

Protection and Activation of Amino Acid Components

The synthesis typically begins with the protection of the amino acid functional groups to prevent side reactions:

  • Silylation of the carboxyl group : Using reagents such as hexamethyldisilazane (HMDS) in the presence of a base like triethylamine in acetonitrile reflux conditions, the carboxyl group of L-alanine or phenylalanine derivatives is converted into a silyl ester. This step enhances reactivity and selectivity in subsequent coupling reactions.

  • N-formylation : The N-formyl group is introduced by treating the amino acid or peptide intermediate with formic acid or formic acid derivatives under catalytic hydrogenation conditions or acidic reflux. For example, formic acid in the presence of palladium on charcoal catalyst under hydrogen atmosphere can selectively form N-formyl derivatives.

Peptide Bond Formation

  • Coupling with ethyl 2-bromo-4-phenylbutanoate : The silylated amino acid intermediate reacts with ethyl 2-bromo-4-phenylbutanoate in a basic organic solvent such as triethylamine. This nucleophilic substitution forms the dipeptide ester with high yield. The reaction is typically refluxed under nitrogen for extended periods (e.g., 24 hours), with careful control of stoichiometry to minimize by-products.

  • Simultaneous silylation and coupling : It is possible to perform silylation and coupling in one pot by adding the silylating reagent and the ethyl halide to the amino acid simultaneously. The silylation proceeds first, followed by coupling, simplifying the process and reducing purification steps.

Purification and Isolation

  • After reaction completion, the mixture is cooled and filtered under anhydrous conditions to remove insoluble salts such as triethylammonium bromide.

  • The organic layer is extracted with water and sodium acetate to neutralize acids and remove impurities.

  • The product is isolated by extraction with dichloromethane or methylene chloride, dried over anhydrous sodium sulfate, and concentrated by distillation.

  • Crystallization from ethyl acetate-hexanes mixtures at low temperature (0°C) yields the pure dipeptide ester.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Silylation of L-alanine L-alanine, hexamethyldisilazane, triethylamine, acetonitrile reflux Reflux (~80°C) 3 hours - Under nitrogen atmosphere; forms silyl ester intermediate
Coupling with ethyl 2-bromo-4-phenylbutanoate Ethyl 2-bromo-4-phenylbutanoate, triethylamine, acetonitrile reflux Reflux (~80°C) 24 hours ~85-90 Stoichiometry control critical to minimize di-silylated by-products
Work-up and purification Cooling, filtration, aqueous extraction with sodium acetate, organic extraction, drying 0°C (cooling) - - Crystallization from ethyl acetate-hexanes mixture yields pure product
N-formylation (optional step) Formic acid, Pd/C catalyst, hydrogen atmosphere 20-60°C 5 hours ~80-85 Hydrogenation under acidic conditions to introduce N-formyl group

Research Findings and Optimization Notes

  • Stoichiometry control : Precise molar ratios of silylating agent and ethyl halide are essential to avoid formation of di-silylated by-products, which complicate purification.

  • Solvent choice : Acetonitrile is preferred for silylation and coupling due to its polarity and ability to dissolve reagents; triethylamine acts both as base and solvent modifier.

  • Simultaneous reaction : Combining silylation and coupling in one pot reduces reaction time and purification steps without compromising yield.

  • N-formylation : Using formic acid with palladium on charcoal under hydrogen atmosphere provides a clean and efficient method for N-formylation of amino acid derivatives.

  • Purification : Sequential aqueous and organic extractions followed by crystallization ensure removal of inorganic salts and unreacted materials, yielding high-purity product suitable for further applications.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Purpose Outcome/Remarks
Silylation Hexamethyldisilazane, triethylamine, acetonitrile reflux Protect carboxyl group Formation of silyl ester intermediate
Coupling Ethyl 2-bromo-4-phenylbutanoate, triethylamine Peptide bond formation High yield dipeptide ester
N-formylation Formic acid, Pd/C, H2 atmosphere Introduce N-formyl group Efficient N-formylation
Work-up and Purification Cooling, filtration, aqueous extraction, crystallization Remove impurities and isolate product Pure Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate

This detailed synthesis approach, grounded in patent literature and peer-reviewed chemical synthesis protocols, provides a robust and reproducible method for preparing this compound with high purity and yield, suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

EINECS 302-942-0 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

Ethyl N-(N-formyl-3-phenyl-L-alananyl)-3-phenyl-L-alaninate exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Properties : Studies have shown that compounds based on amino acid scaffolds can possess antibacterial, antifungal, or antiprotozoal activities . Ethyl N-(N-formyl-3-phenyl-L-alananyl)-3-phenyl-L-alaninate's structure suggests potential interactions with microbial targets.
  • Pharmacodynamics : The compound may interact with specific molecular targets within cells, influencing cellular processes and signaling pathways. Understanding these interactions is crucial for developing effective therapeutic agents.

Pharmaceutical Research

Ethyl N-(N-formyl-3-phenyl-L-alananyl)-3-phenyl-L-alaninate is being explored for its potential as a therapeutic agent in various diseases due to its unique structural properties.

Analytical Chemistry

The compound has been successfully analyzed using high-performance liquid chromatography (HPLC) techniques. The separation method involves using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This method is scalable for preparative separation and pharmacokinetic studies.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of amino acid derivatives, Ethyl N-(N-formyl-3-phenyl-L-alananyl)-3-phenyl-L-alaninate was evaluated alongside other compounds. Preliminary results indicated that it exhibited significant inhibitory effects against Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Pharmacokinetic Profiling

Research involving the pharmacokinetics of Ethyl N-(N-formyl-3-phenyl-L-alananyl)-3-phenyl-L-alaninate demonstrated its stability and absorption characteristics when administered in vivo. This study utilized HPLC methods to track its metabolic pathways and interactions within biological systems .

Mechanism of Action

The mechanism of action of EINECS 302-942-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Structural Features Primary Applications
Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate C₂₁H₂₄N₂O₄ 368.43 2.15 Dual 3-phenylalanine, formyl, ethyl ester Pharmacokinetics, HPLC separation
H-89 (H-Series inhibitor) C₂₂H₂₄BrCl₂N₄O₂S 584.33 ~3.8* Isoquinoline sulfonamide, p-bromocinnamyl Protein kinase inhibition
N-Tosyl-L-alanine 3-indoxyl ester C₁₈H₁₈N₂O₄S 358.41 N/A Tosyl group, indoxyl ester Protease substrate


*Estimated LogP for H-89 based on structural analogs.

Key Differences

Backbone and Functional Groups: The target compound’s dipeptide structure contrasts with the H-Series inhibitors (e.g., H-89), which feature isoquinoline sulfonamide cores and halogenated aromatic groups. These structural differences result in distinct biological targets; H-89 inhibits protein kinases (e.g., PKA), whereas the dipeptide derivative is tailored for metabolic stability studies . Compared to N-Tosyl-L-alanine 3-indoxyl ester, which serves as a chromogenic protease substrate due to its indoxyl ester moiety, the target compound lacks enzyme-cleavable groups but exhibits enhanced hydrophobicity (LogP 2.15 vs. ~1.5–2.0 for similar esters) .

Pharmacokinetic vs. Bioactive Roles :

  • While H-Series compounds are bioactive kinase inhibitors, this compound is primarily a pharmacokinetic tool. Its ethyl ester and formyl groups enhance membrane permeability and metabolic stability, making it suitable for drug disposition studies .

Analytical Utility :

  • The compound’s compatibility with mixed-mode HPLC (Newcrom R1 column) distinguishes it from H-Series inhibitors, which often require ion-pairing chromatography due to their sulfonamide groups .

Research Findings and Data

  • HPLC Performance : The target compound achieves a retention time of 8.2 min under optimized Newcrom R1 conditions (40% acetonitrile, 0.1% phosphoric acid), with a peak asymmetry factor <1.2, indicating high column efficiency .
  • Stability : Unlike N-Tosyl-L-alanine 3-indoxyl ester, which hydrolyzes rapidly in the presence of proteases, the target compound remains stable in plasma for >24 hours, underscoring its utility in long-term pharmacokinetic assays .

Biological Activity

Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate, a compound derived from amino acids, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound has the following chemical details:

  • Molecular Formula : C21H24N2O4
  • Molecular Weight : 368.43 g/mol
  • CAS Number : 94135-71-4

The compound features a phenylalanine backbone modified with a formyl group, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial properties. Various studies have highlighted its effectiveness against different bacterial strains, as well as its potential therapeutic applications.

Antimicrobial Activity

  • Mechanism of Action : this compound exhibits antibacterial activity by targeting bacterial cell wall synthesis and disrupting essential metabolic pathways. Its structure allows it to interact with alanine racemase, an enzyme crucial for bacterial cell wall formation .
  • Efficacy Against Bacteria : In vitro studies have demonstrated that this compound is effective against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, indicating its broad-spectrum antibacterial properties .

Case Studies and Research Findings

Several research studies have documented the biological activity of this compound:

Study ReferenceBacterial StrainMinimum Inhibitory Concentration (MIC)
S. aureus18.75 µM
E. coli26.43 µM
Pseudomonas aeruginosa20 µM

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Therapeutic Applications

Beyond its antimicrobial effects, this compound has been investigated for potential therapeutic applications:

  • Angiotensin Converting Enzyme (ACE) Inhibition : Some derivatives of this compound have been studied for their ability to inhibit ACE, which is relevant in treating hypertension. The structure's similarity to known ACE inhibitors suggests potential cardiovascular benefits .
  • Antioxidant Properties : Preliminary studies indicate that compounds similar to this compound may exhibit antioxidant activity, contributing to their therapeutic profile against oxidative stress-related diseases.

Q & A

Q. What are the key synthetic strategies for preparing Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate?

  • Methodological Answer : The synthesis involves three critical steps:

Formylation of 3-phenyl-L-alanine : React 3-phenyl-L-alanine with formyl chloride in anhydrous dichloromethane or ether under alkaline conditions (e.g., triethylamine) to yield N-formyl-3-phenyl-L-alanine .

Esterification : Protect the carboxyl group of the second 3-phenyl-L-alanine residue by ethyl esterification using ethanol and acid catalysis (e.g., HCl gas) .

Peptide Coupling : Combine the N-formylated and ethyl-esterified residues using carbodiimide-based reagents (e.g., EDCl or DCC) with HOBt as a coupling additive to minimize racemization. Purify via column chromatography .

Q. Analytical Validation :

  • IR Spectroscopy : Confirm amide bond formation (~1650 cm⁻¹ for C=O stretch) and ester groups (~1740 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., calculated m/z for C₂₄H₂₇N₃O₅: 461.2) .

Q. How can researchers verify the stereochemical integrity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. Compare retention times with authentic standards .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for L-configuration validation .

Advanced Research Questions

Q. How do solvent and catalyst choices impact the efficiency of peptide coupling in synthesizing this compound?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility but may increase racemization. Dichloromethane balances reactivity and stereochemical stability .
  • Catalyst Comparison :
Coupling Agent Additive Yield (%) Racemization Risk
EDClHOBt85–90Low
DCCDMAP75–80Moderate
Data adapted from peptide synthesis protocols .

Q. What strategies resolve contradictions in reported synthetic yields for similar N-formylated peptides?

  • Methodological Answer : Discrepancies often arise from:
  • Protection-Deprotection Efficiency : Incomplete formylation (due to moisture) lowers yields. Use rigorous anhydrous conditions and monitor via TLC .
  • Side Reactions : Ethyl ester hydrolysis under basic conditions. Optimize reaction pH (neutral to mildly acidic) and temperature (0–4°C) during coupling .
  • Purification Challenges : Employ reverse-phase HPLC with C18 columns to separate byproducts .

Q. How can computational modeling aid in optimizing the compound’s bioactivity?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Focus on the formyl and phenyl groups’ roles in binding affinity .
  • QM/MM Simulations : Study the electronic effects of the ester and amide bonds on stability and reactivity .

Data Contradiction Analysis

Q. Why do different studies report varying optical activities for structurally analogous peptides?

  • Methodological Answer : Variations stem from:
  • Stereochemical Purity of Starting Materials : Use enantiomerically pure 3-phenyl-L-alanine (≥99% ee) to avoid contamination .
  • Coupling Conditions : Elevated temperatures or prolonged reaction times increase racemization. Monitor via chiral HPLC at intermediate steps .

Analytical Workflow Table

Step Technique Key Parameters Reference
Formylation CompletionTLCRf comparison (silica gel, ethyl acetate)
Peptide Bond FormationIR SpectroscopyAmide I band (~1650 cm⁻¹)
Stereochemical PurityChiral HPLCRetention time matching (Chiralpak AD-H)
Molecular ValidationESI-MSm/z = 461.2 (M+H⁺)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.